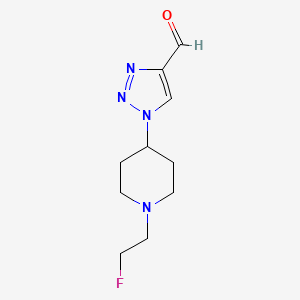

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

描述

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring substituted with a fluoroethyl group and a triazole ring with an aldehyde functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions. One common approach is to start with the piperidine ring, which can be functionalized with a fluoroethyl group through nucleophilic substitution reactions. The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials. The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and improved safety. Catalysts and solvents that are environmentally benign and economically viable are preferred to ensure sustainable production.

化学反应分析

Types of Reactions

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or halides

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted piperidine derivatives

科学研究应用

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- **1-(2-fluoroethyl)piperidin-4-yl]acetic acid

- **1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride

- **(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the fluoroethyl group and the triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential as a versatile intermediate in organic synthesis and drug development.

生物活性

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound characterized by its unique structural features, including a piperidine ring, a triazole moiety, and a carbaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

The compound's IUPAC name is 1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]-1H-1,2,3-triazole-4-carbaldehyde. Its molecular formula is with a molecular weight of approximately 232.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the triazole ring may facilitate binding to enzymes or receptors involved in neurotransmission or cell proliferation pathways. This interaction can lead to modulation of enzymatic activity or receptor signaling, resulting in physiological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives, including those similar to this compound. For instance:

- Cell Line Studies : Compounds structurally related to triazoles have shown significant antiproliferative effects against various cancer cell lines such as leukemia (MOLT-4 and K-562) and renal cancer (CAKI-1) with GI50 values in the nanomolar range .

Neuropharmacological Effects

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as neuroprotective agents and as treatments for neurological disorders.

Case Studies

Several studies have evaluated compounds related to the triazole family:

- Antiproliferative Activity : A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives demonstrated significant cytotoxicity against leukemia cell lines with mechanisms involving apoptosis induction and mitochondrial dysfunction .

- Neuroprotective Studies : Research on piperidine-based compounds has indicated potential benefits in models of neurodegeneration, suggesting that modifications to the piperidine structure could enhance protective effects against neuronal damage.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals distinct biological profiles:

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the 2-fluoroethyl group to piperidine via nucleophilic substitution (e.g., using 2-fluoroethyl tosylate) under reflux in acetonitrile .

- Step 2 : Incorporate the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a propargyl aldehyde precursor. Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne) and reaction time (12–24 hours) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize by -NMR, -NMR, and HRMS. Yields typically range from 65–78% depending on the purity of intermediates .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the aldehyde carbonyl stretch (~1700 cm) and triazole C-N vibrations (~1450 cm) .

- -NMR : Identify peaks for the 2-fluoroethyl group (δ 4.5–4.7 ppm, split due to - coupling) and the aldehyde proton (δ 9.8–10.1 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., triazole-piperidine conformation) using single-crystal data .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- Storage : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent aldehyde oxidation .

- Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays (e.g., against Staphylococcus aureus or Escherichia coli) at concentrations of 10–100 µM .

- Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., triazole dimerization)?

- Methodological Answer :

- Optimize CuAAC Conditions : Use Cu(I) iodide (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance regioselectivity .

- Temperature Control : Maintain reactions at 50–60°C; higher temperatures promote aldehyde decomposition .

- Real-Time Monitoring : Employ HPLC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How can contradictory data in biological activity assays (e.g., variable IC values) be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time .

- Validate Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding to suspected targets (e.g., enzymes or receptors) .

- Reproducibility Testing : Repeat assays across independent labs with blinded samples to exclude operator bias .

Q. What computational strategies can predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites at the aldehyde and triazole groups .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using Amber or GROMACS, focusing on piperidine flexibility and fluorine’s electrostatic effects .

Q. How does the 2-fluoroethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal clearance in vitro; fluorine’s electronegativity may reduce oxidation by cytochrome P450 enzymes .

- LogP Determination : Measure octanol-water partitioning to evaluate blood-brain barrier penetration potential. The 2-fluoroethyl group increases lipophilicity compared to unsubstituted analogs .

Q. What strategies can functionalize the aldehyde group for targeted drug delivery?

- Methodological Answer :

属性

IUPAC Name |

1-[1-(2-fluoroethyl)piperidin-4-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAPWGGXHGCOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=C(N=N2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。